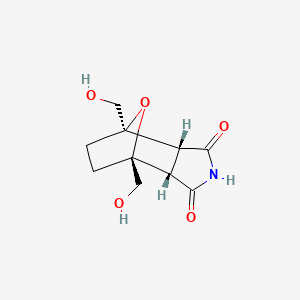

Bis(hydroxymethyl)norcantharimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(hydroxymethyl)norcantharimide is a compound that has been synthesized from bio-derived 5-hydroxymethylfurfural (HMF) . It is a non-planar framework that possesses structural cores of naturally occurring biologically active compounds and building blocks of advanced materials .

Synthesis Analysis

The synthesis of this compound involves a one-pot, three-step sustainable process in water . The process begins with the reduction of HMF to 2,5-bis(hydroxymethyl)furan (BHMF), which then undergoes a Diels–Alder cycloaddition reaction with HMF-derived maleimide, followed by hydrogenation of the double bond . This transformation is diastereoselective and has a good overall yield .Molecular Structure Analysis

The molecular structure of this compound is derived from the Diels–Alder reaction of HMF . The endo configuration of the starting compound is maintained in the reaction product .Chemical Reactions Analysis

This compound reacted with acetyl chloride in pyridine to form a di-O-acetyl derivative . This reaction was found to have an 81% yield .Scientific Research Applications

1. Anticancer Activity and Synthesis from Biomass

Bis(hydroxymethyl)norcantharimide and its derivatives have been a focus in cancer research due to their potential anticancer activities. A study by Galkin et al. (2017) explored the transformation of bio-derived 5-hydroxymethylfurfural (HMF) to pharmaceuticals, leading to the synthesis of bis(aminomethyl)furans as building blocks for new derivatives with structures similar to norcantharidin, a known anticancer drug. The cyclization process produced tricyclic products showing increased anticancer activity compared to unsubstituted norcantharimide (Galkin et al., 2017).

2. Synthesis of Norcantharimide Derivatives and Anticancer Evaluation

Robertson et al. (2011) synthesized a family of norcantharidin analogues with terminal phosphate esters, which showed a trend between ease of phosphate unmasking and cell death. They identified analogues with significant anti-proliferative activity against various human carcinoma cell lines (Robertson et al., 2011). Similarly, Hill et al. (2007) reacted a range of amines with norcantharidin to provide norcantharimides, showing modest to good broad-spectrum cytotoxicity against several carcinoma types (Hill et al., 2007).

3. DNA Cross-linking Agents and Chemotherapeutic Potential

Su et al. (2013) reviewed the development of various types of bis(hydroxymethyl)pyrrole analogs, including this compound, as potential antitumor agents. They discussed their chemophysical properties, structure-activity relationships, and therapeutic potency as DNA cross-linking agents (Su et al., 2013).

4. Targeting Specific Cancer Types

Santos et al. (2014) studied 6,7-bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles, related to this compound, for their potential in treating triple-negative breast cancer. They demonstrated the cytotoxicity of these compounds against various human breast cancer cell lines, highlighting their potential in breast cancer therapy (Santos et al., 2014).

5. Influence of Lipophilicity on Anticancer Activity

Wu et al. (2014) examined the effect of lipophilicity on the anticancer activity of N-substituted norcantharimide derivatives. They found that certain derivatives displayed high cytotoxicity and apoptotic effect against human liver carcinoma HepG2 cell lines, suggesting their potential as anticancer drugs (Wu et al., 2014).

Mechanism of Action

While the specific mechanism of action for Bis(hydroxymethyl)norcantharimide is not mentioned in the retrieved papers, a related compound, Norcantharidin (NCTD), has been studied for its anticancer activities . NCTD has been found to have multi-target anticancer activities, including inducing apoptosis, inhibiting proliferation, blocking invasion/metastasis, antiangiogenesis, anti-vasculogenic mimicry, and anti-lymphangiogenesis .

Future Directions

The synthesis of Bis(hydroxymethyl)norcantharimide from bio-derived HMF represents a sustainable approach to creating compounds with structural cores of naturally occurring biologically active compounds . Future research may focus on exploring its potential applications, particularly in the field of medicine given the observed anticancer activities of related compounds . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Properties

IUPAC Name |

(3aS,4S,7R,7aR)-4,7-bis(hydroxymethyl)-3a,5,6,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c12-3-9-1-2-10(4-13,16-9)6-5(9)7(14)11-8(6)15/h5-6,12-13H,1-4H2,(H,11,14,15)/t5-,6+,9-,10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQKMBFOQNLDLI-YUMGAWCOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3C(C1(O2)CO)C(=O)NC3=O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@]2([C@H]3[C@@H]([C@]1(O2)CO)C(=O)NC3=O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2575914.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide](/img/structure/B2575917.png)

![1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione](/img/structure/B2575919.png)

![N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2575922.png)

![methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate](/img/structure/B2575923.png)

![2-(2-Methoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2575924.png)

![2-[4-(aminomethyl)phenyl]-3,5,7,8-tetrahydro-4H-thiino[4,3-d]pyrimidin-4-one](/img/structure/B2575931.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2575935.png)